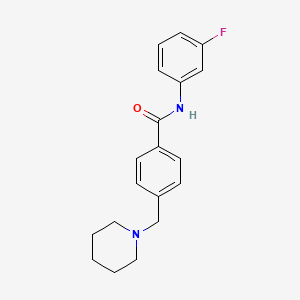
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide
Vue d'ensemble
Description
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a piperidinylmethyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Méthodes De Préparation
The synthesis of N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidinylmethyl Intermediate: This step involves the reaction of piperidine with a suitable alkylating agent to form the piperidinylmethyl intermediate.
Coupling with 3-Fluorophenyl Group: The piperidinylmethyl intermediate is then coupled with a 3-fluorophenyl compound under appropriate conditions to form the desired product.
Formation of Benzamide Moiety:
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and other reagents to facilitate the reactions.
Analyse Des Réactions Chimiques
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other substituents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties and its ability to interact with biological targets.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide can be compared with other similar compounds, such as:
N-(3-chlorophenyl)-4-(piperidin-1-ylmethyl)benzamide: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological activity.
N-(3-bromophenyl)-4-(piperidin-1-ylmethyl)benzamide: The presence of a bromine atom can lead to different chemical and biological properties compared to the fluorine-containing compound.
N-(3-methylphenyl)-4-(piperidin-1-ylmethyl)benzamide: The methyl group can influence the compound’s steric and electronic properties, leading to variations in its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-(3-fluorophenyl)-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O/c20-17-5-4-6-18(13-17)21-19(23)16-9-7-15(8-10-16)14-22-11-2-1-3-12-22/h4-10,13H,1-3,11-12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQWKUTHVGJMYQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(2-methoxyphenyl)-8,9-dimethyl-2-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4785530.png)
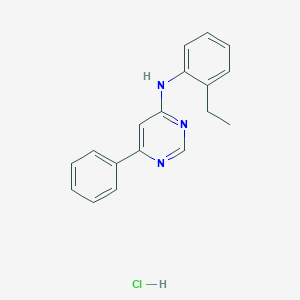
![2-(4-chlorophenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4785541.png)
![N-cycloheptyl-2-[4-[(2-methylphenyl)sulfamoyl]phenoxy]acetamide](/img/structure/B4785554.png)
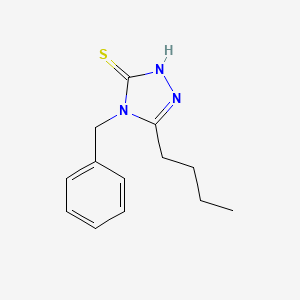
![3a-(4-methoxyphenyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4785565.png)

![methyl 2-({[(3,4-difluorophenyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4785570.png)
![N-[5-(TERT-BUTYL)-3-ISOXAZOLYL]-N'-(4-METHYLPHENYL)UREA](/img/structure/B4785585.png)
![2-[[4-amino-5-[(4-methoxyphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-bromophenyl)acetamide](/img/structure/B4785597.png)
![1-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4785603.png)
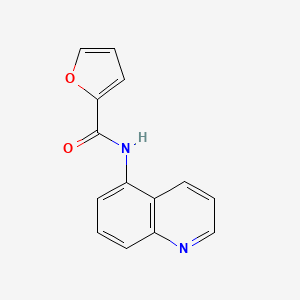
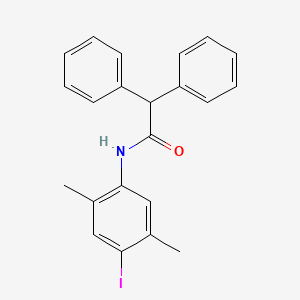
![4-[({[2-(methylthio)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4785637.png)
